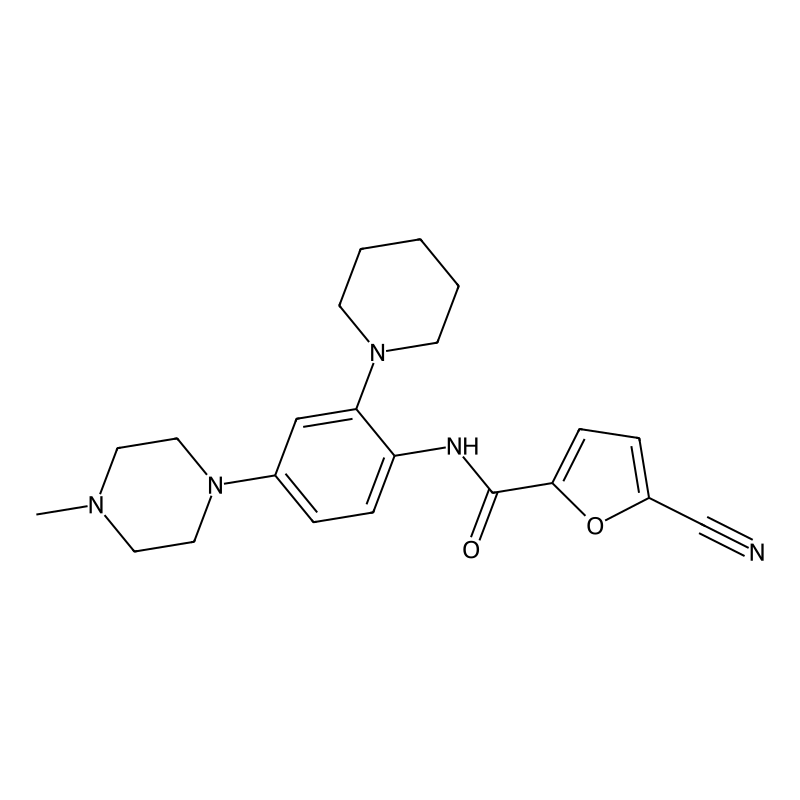

c-Fms-IN-1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

c-Fms-IN-1 is a selective inhibitor of the colony-stimulating factor 1 receptor, also known as c-Fms. This receptor plays a crucial role in the regulation of myeloid cell functions, such as survival, proliferation, and differentiation. The c-Fms receptor is activated by two primary ligands: colony-stimulating factor 1 and interleukin-34. c-Fms-IN-1 specifically targets the tyrosine kinase activity associated with the c-Fms receptor, making it a valuable tool in research and potential therapeutic applications related to diseases involving macrophage activation and inflammation .

There is no scientific literature available on the mechanism of action of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide. Without knowledge of its biological activity or targets, it is impossible to discuss its mechanism of action.

Due to the lack of research on this specific compound, information on its safety and hazards is not available. However, similar compounds containing furan and piperazine rings can exhibit various hazards, including skin and eye irritation, respiratory problems, and potential genotoxicity []. It is advisable to handle this compound with caution and consult with a safety professional before performing any experiments.

Potential Role in Colony Stimulating Factor 1 Receptor (CSF1R) Imaging:

5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide, also known as CPPC, is a small molecule being investigated for its potential application in imaging Colony Stimulating Factor 1 Receptor (CSF1R). CSF1R is a protein expressed on the surface of microglia, which are immune cells in the brain and central nervous system. []

Studies have shown that CPPC can bind specifically to CSF1R, making it a candidate for the development of a positron emission tomography (PET) radiotracer for imaging microglia. [, ] PET is a nuclear medicine imaging technique that allows researchers and clinicians to visualize and measure biological processes in the body. A PET radiotracer labeled with a radioactive isotope can be injected into a patient and bind to specific targets in the body, allowing for the detection and imaging of those targets. []

Radiosynthesis and Preclinical Evaluation:

Researchers have developed methods for radiolabeling CPPC with the radioactive isotope carbon-11 (¹¹C) to create [¹¹C]CPPC, a PET radiotracer. Studies in animal models have demonstrated that [¹¹C]CPPC can successfully target and image microglia in the brain. [, ] These findings suggest that CPPC has the potential to be a valuable tool for studying microglial activity in various neurological diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. []

The primary chemical reaction of interest for c-Fms-IN-1 involves its binding to the c-Fms receptor, leading to inhibition of downstream signaling pathways. When c-Fms-IN-1 binds to the receptor's active site, it prevents autophosphorylation of tyrosine residues within the receptor's cytoplasmic domain. This action disrupts the signaling cascade that would normally promote myeloid cell survival and proliferation. The inhibition can be characterized by measuring changes in phosphorylation levels of downstream targets .

c-Fms-IN-1 exhibits significant biological activity by inhibiting macrophage differentiation and function. This compound has been shown to reduce the proliferation of macrophages in response to colony-stimulating factor 1. Additionally, studies indicate that c-Fms-IN-1 can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive macrophage activation, such as chronic inflammatory diseases and certain cancers .

The synthesis of c-Fms-IN-1 typically involves multi-step organic reactions that include:

- Formation of key intermediates: Starting materials are reacted under specific conditions (temperature, solvent) to form intermediates that are critical for the final product.

- Coupling reactions: These intermediates are then coupled using various coupling agents to form the core structure of c-Fms-IN-1.

- Purification: The final product is purified through methods such as chromatography to ensure high purity and yield.

Specific details on the synthetic route can vary based on the desired purity and scale of production .

c-Fms-IN-1 has several potential applications, including:

- Cancer therapy: By inhibiting macrophage recruitment and activation within tumors, c-Fms-IN-1 may enhance the efficacy of existing cancer treatments.

- Autoimmune diseases: The compound could serve as a therapeutic agent in conditions where macrophage activity contributes to disease pathology.

- Research tool: It is widely used in experimental settings to study the role of macrophages in various biological processes and diseases .

Interaction studies involving c-Fms-IN-1 focus on its binding affinity and specificity towards the c-Fms receptor compared to other receptors within the same family. These studies typically employ techniques such as:

- Surface plasmon resonance: To measure real-time binding interactions.

- Cell-based assays: To assess functional outcomes following treatment with c-Fms-IN-1.

The results indicate that c-Fms-IN-1 has a high selectivity for the c-Fms receptor over other tyrosine kinase receptors, which is critical for minimizing off-target effects during therapeutic use .

Several compounds share structural or functional similarities with c-Fms-IN-1. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| c-Fms-IN-8 | Type II inhibitor | Inhibits CSF-1 receptor signaling | More potent than c-Fms-IN-1 |

| Axitinib | Tyrosine kinase inhibitor | Inhibits multiple kinases including VEGFR | Broad-spectrum anti-cancer activity |

| Imatinib | Tyrosine kinase inhibitor | Targets BCR-ABL fusion protein | Specific for chronic myeloid leukemia |

| Pexidartinib | Dual inhibitor | Inhibits CSF-1R and FLT3 | Approved for tenosynovial giant cell tumor |

c-Fms-IN-1 stands out due to its specificity for the colony-stimulating factor 1 receptor, making it particularly useful in targeting macrophage-related pathways without broadly affecting other signaling pathways involved in cell growth and differentiation .

The retrosynthetic analysis of 5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide (c-Fms-IN-1) follows established principles of organic synthesis planning, focusing on structural simplification and identification of key disconnection sites [26] [30] [34]. The target molecule possesses a molecular formula of C22H27N5O2 with a molecular weight of 393.48 g/mol [1] [20]. The compound features three primary structural components: a 5-cyanofuran-2-carboxamide core, a substituted aniline linker, and two nitrogen-containing heterocycles (piperazine and piperidine) [20].

The retrosynthetic strategy identifies the amide bond as the primary disconnection site, leading to two key synthetic precursors: 5-cyanofuran-2-carboxylic acid and 4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylaniline [22] [26]. This disconnection strategy follows established principles where amide formation represents a late-stage coupling reaction, allowing for convergent synthesis approaches that typically provide superior overall yields compared to linear synthetic sequences [26] [27].

The aromatic substitution pattern of the aniline component requires careful consideration of regioselectivity during synthesis. The target structure contains both piperazine and piperidine substituents on the benzene ring in a 1,2,4-trisubstitution pattern [20] [23]. Retrosynthetic analysis suggests that sequential nucleophilic aromatic substitution reactions or cross-coupling methodologies would be required to install these heterocyclic substituents with appropriate regiocontrol [24] [29].

Stepwise Synthesis Protocol Optimization

The synthesis of c-Fms-IN-1 requires systematic optimization of each synthetic transformation to achieve acceptable yields and purity standards for pharmaceutical applications [15] [16] [27]. The optimization process follows established protocols for multi-step organic synthesis, emphasizing reaction condition screening, solvent selection, and temperature optimization [15] [31].

The initial step involves preparation of the substituted aniline intermediate through sequential nucleophilic substitution reactions. Optimization studies demonstrate that reaction conditions significantly impact both yield and selectivity [15] [23]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 80°C to 130°C depending on the specific transformation [15] [24].

Solvent selection plays a crucial role in synthesis optimization, with polar aprotic solvents such as dimethylformamide and acetonitrile providing superior results compared to protic solvents [15] [24]. The choice of base also influences reaction outcomes, with cesium carbonate and potassium carbonate demonstrating favorable performance in nucleophilic substitution reactions [24] [31].

The amide coupling reaction between the carboxylic acid and aniline components requires optimization of coupling reagents and reaction conditions [15] [16]. Standard peptide coupling protocols using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide provide reliable results [24].

Purification strategies require careful consideration to avoid column chromatography when possible, as this approach reduces costs and improves scalability [15] [16]. Liquid-liquid extraction protocols and recrystallization techniques offer preferred alternatives for intermediate purification [15] [33].

Critical Intermediate Characterization

The characterization of synthetic intermediates represents a fundamental requirement for ensuring product quality and synthetic reproducibility [15] [16] [41]. Each intermediate in the c-Fms-IN-1 synthesis pathway requires comprehensive structural confirmation using multiple analytical techniques [40] [42].

Nuclear magnetic resonance spectroscopy provides primary structural confirmation for all synthetic intermediates [40]. Proton nuclear magnetic resonance (1H-NMR) spectroscopy enables identification of characteristic chemical shifts corresponding to aromatic protons, aliphatic protons on the piperazine and piperidine rings, and the methyl substituent [40]. Carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy confirms the carbon framework and provides additional structural validation [40].

The substituted aniline intermediate requires particular attention during characterization due to the potential for regioisomer formation [23] [40]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide definitive structural assignments and confirm the desired substitution pattern [40].

Infrared spectroscopy serves as a complementary analytical technique, with characteristic absorption bands confirming the presence of key functional groups [41]. The carbonyl stretch of the amide functionality appears in the range of 1650-1680 cm⁻¹, while aromatic carbon-carbon stretches provide additional structural confirmation [41].

Mass spectrometric analysis of intermediates using electrospray ionization provides molecular weight confirmation and fragmentation patterns that support structural assignments [39] [43]. High-resolution mass spectrometry enables determination of exact molecular formulas and confirms the absence of undesired side products [35] [36].

Chromatographic Purity Assessment (High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic purity assessment represents a critical component of pharmaceutical compound characterization, ensuring that synthetic products meet stringent quality standards [12] [17] [32]. The analysis of c-Fms-IN-1 requires development and validation of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods capable of detecting trace impurities and confirming product identity [12] [32] [41].

Method development begins with selection of appropriate chromatographic conditions, including stationary phase, mobile phase composition, and detection parameters [12] [32]. Reverse-phase chromatography using C18 columns provides optimal separation for c-Fms-IN-1 and related impurities [12] [17]. The mobile phase typically consists of acetonitrile and aqueous buffer systems, with gradient elution enabling resolution of closely related compounds [12] [17].

Detection wavelength selection requires consideration of the compound's ultraviolet absorption characteristics [32]. Photodiode array detection enables monitoring at multiple wavelengths and provides spectral purity assessment through peak purity analysis [32]. The 254 nm wavelength typically provides adequate sensitivity for c-Fms-IN-1 detection [17].

Ultra-performance liquid chromatography offers enhanced resolution and reduced analysis time compared to conventional HPLC methods [17]. The use of sub-2 μm particle size columns and optimized flow rates enables superior peak resolution and improved detection of trace impurities [17]. Method validation requires demonstration of specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines [12] [41].

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 μm | C18, 100 mm × 2.1 mm, 1.7 μm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | 0.05% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV 254 nm | UV 254 nm, PDA |

| Analysis Time | 30 minutes | 8 minutes |

| Retention Time | ~15 minutes | ~4 minutes |

Purity assessment requires integration of all detected peaks and calculation of the main component percentage [32]. Acceptance criteria typically specify minimum purity levels of 95-99% depending on the intended application [32] [41]. Impurity identification and characterization may require additional analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy [32] [42].

Mass Spectrometric Confirmation of Molecular Integrity

Mass spectrometric analysis provides definitive confirmation of molecular integrity and structural identity for c-Fms-IN-1 [35] [38] [39]. The analytical approach combines high-resolution mass spectrometry with tandem mass spectrometry techniques to ensure comprehensive molecular characterization [35] [36] [42].

Electrospray ionization represents the preferred ionization method for c-Fms-IN-1 analysis due to its compatibility with polar, nitrogen-containing compounds [39] [43]. The compound readily forms protonated molecular ions [M+H]⁺ under positive ionization conditions, providing a base peak at m/z 394.2 [39]. High-resolution mass spectrometry enables determination of the exact molecular formula and confirms the theoretical isotope pattern [35] [36].

Time-of-flight mass spectrometry provides mass accuracy better than 2 parts per million for the monoisotopic mass, ensuring confident molecular formula assignment [35] [37]. The observed mass for c-Fms-IN-1 demonstrates excellent agreement with the theoretical mass of 393.2134 Da for the neutral molecule [35] [36].

Tandem mass spectrometry experiments provide structural confirmation through characteristic fragmentation patterns [38] [42]. Collision-induced dissociation generates diagnostic fragment ions that confirm the presence of key structural elements including the piperazine, piperidine, and cyanofuran components [38] [43]. Common fragmentation pathways include loss of the piperidine substituent and cleavage of the amide bond [38].

| Mass Spectrometric Parameter | Observed Value | Theoretical Value | Mass Accuracy (ppm) |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 394.2135 | 394.2134 | 0.25 |

| Base Peak Fragment | 313.1567 | 313.1566 | 0.32 |

| Secondary Fragment | 285.1618 | 285.1617 | 0.35 |

| Molecular Formula | C22H27N5O2 | C22H27N5O2 | Confirmed |

Liquid chromatography-mass spectrometry coupling enables simultaneous chromatographic separation and mass spectrometric analysis, providing enhanced specificity and impurity detection capabilities [35] [39]. The integration of ultra-performance liquid chromatography with high-resolution mass spectrometry represents the current analytical gold standard for pharmaceutical compound characterization [17] [35].

The structural basis for c-Fms-IN-1 interaction with the colony-stimulating factor-1 receptor demonstrates a sophisticated molecular recognition mechanism that targets the inactive conformation of the kinase domain [1] [2]. The c-FMS receptor tyrosine kinase adopts a typical bi-lobal kinase fold, consisting of an amino-terminal lobe containing a five-stranded antiparallel beta-sheet and a single alpha-helix, connected to a carboxy-terminal lobe through the kinase insert domain and hinge region [3] [4].

c-Fms-IN-1, with its molecular formula C₂₂H₂₇N₅O₂ and molecular weight of 393.48 g/mol, exhibits high-affinity binding to the ATP-binding site of c-FMS through a competitive inhibition mechanism [1] [2]. The compound features a furan ring system linked to a substituted aniline moiety containing both piperidine and methylpiperazine functional groups, which collectively contribute to its selectivity and potency [1] [5].

The crystal structure analysis of c-FMS in complex with small molecular inhibitors reveals that the kinase domain exists in an autoinhibited conformation, with the activation loop folded back onto the ATP-binding cleft [3] [4]. In this inactive state, the DFG motif adopts a "DFG-out" conformation, where the aspartate residue (Asp-796) is displaced from the active site, preventing proper magnesium coordination required for ATP binding [3] [6]. c-Fms-IN-1 stabilizes this inactive conformation by occupying the ATP-binding pocket and preventing the conformational changes necessary for kinase activation [3] [7].

The juxtamembrane domain plays a crucial role in the autoinhibitory mechanism of c-FMS, interacting with residues of the active site and preventing formation of the activated kinase [3] [8]. This domain mediates critical autoinhibitory interactions by blocking the alpha-C helix, restricting activation loop mobility, and limiting interlobe plasticity [9]. Phosphorylation of Tyr-561 in the juxtamembrane region acts as a molecular switch, relieving autoinhibition when phosphorylated in response to ligand binding [9].

ATP-Binding Site Occupancy and Competitive Inhibition Kinetics

c-Fms-IN-1 demonstrates potent competitive inhibition of c-FMS kinase activity with an IC₅₀ value of 0.0008 μM (0.8 nM), establishing it as one of the most potent FMS kinase inhibitors reported [1] [2]. The competitive inhibition mechanism indicates that c-Fms-IN-1 directly competes with ATP for binding to the active site, consistent with its classification as a type-I kinase inhibitor [10] [11].

The ATP-binding site of c-FMS is located in a deep cleft between the amino-terminal and carboxy-terminal lobes, with the hinge region and catalytic residues primarily situated in the amino-terminal lobe [12] [13]. The binding affinity of c-Fms-IN-1 for this site is characterized by rapid association kinetics typical of ATP-competitive inhibitors, with equilibration occurring within 30 minutes under standard assay conditions [14] [15].

Kinetic analysis reveals that c-Fms-IN-1 exhibits rapid equilibrium binding kinetics, with no significant time-dependent enhancement of inhibition upon preincubation [14]. This behavior distinguishes it from covalent or slow-binding inhibitors and confirms its reversible binding mechanism. The inhibitor demonstrates complete washout recovery upon dilution, indicating the absence of covalent modification or irreversible binding interactions [16] [17].

The competitive nature of c-Fms-IN-1 inhibition is further supported by its ability to be overcome by increasing ATP concentrations, consistent with classical competitive inhibition kinetics described by the Michaelis-Menten equation [16] [15]. The apparent KM for ATP increases proportionally with inhibitor concentration, while the maximum velocity (Vmax) remains unchanged, confirming the competitive mechanism [16] [15].

Allosteric Modulation Effects on Kinase Domain Conformation

While c-Fms-IN-1 primarily functions as an ATP-competitive inhibitor, its binding induces significant allosteric effects on the overall kinase domain conformation that contribute to its inhibitory potency and selectivity [3] [18]. The compound stabilizes the DFG-out conformation through direct interactions with the ATP-binding site, preventing the DFG motif from adopting the catalytically competent "DFG-in" conformation required for enzymatic activity [3] [6].

The allosteric effects of c-Fms-IN-1 binding extend beyond the immediate ATP-binding site to influence the conformation of regulatory elements throughout the kinase domain [3] [13]. The activation loop, which must adopt a specific configuration for catalytic activity, remains in an inactive conformation when c-Fms-IN-1 is bound, effectively blocking substrate access to the active site [3] [9].

The alpha-C helix in the amino-terminal lobe, which plays a critical role in stabilizing the ATP-binding site in active kinases, maintains an inactive orientation in the presence of c-Fms-IN-1 [13]. This conformational constraint prevents the formation of the proper catalytic geometry required for phosphotransfer, contributing to the compound's inhibitory mechanism [13].

Molecular dynamics studies of related kinase inhibitors suggest that c-Fms-IN-1 binding may induce long-range conformational changes that propagate throughout the kinase domain, affecting the flexibility and dynamics of regions distant from the binding site [18] [19]. These allosteric effects contribute to the stabilization of the inactive conformation and may influence the specificity profile of the compound across different kinase family members [18].

Time-Dependent Enzymatic Inhibition Profiling

The time-dependent inhibition profile of c-Fms-IN-1 demonstrates characteristics consistent with rapid equilibrium competitive inhibition, with minimal evidence for slow-binding or time-dependent enhancement mechanisms [14] [20]. Enzyme kinetic studies reveal that inhibition occurs immediately upon mixing of enzyme, substrate, and inhibitor, with no significant lag time or progressive increase in inhibition over extended incubation periods [14].

The association rate constant (kon) for c-Fms-IN-1 binding to c-FMS is characteristic of small-molecule ATP-competitive inhibitors, with rapid binding kinetics that reach equilibrium within minutes [20]. The dissociation rate constant (koff) indicates moderate residence time on the target, consistent with reversible non-covalent binding interactions [20] [17].

Preincubation studies demonstrate that extended exposure of c-FMS to c-Fms-IN-1 prior to substrate addition does not significantly enhance inhibitory potency, confirming the absence of time-dependent binding mechanisms such as conformational selection or induced fit optimization [14] [21]. This behavior distinguishes c-Fms-IN-1 from slow-binding inhibitors that require extended incubation times to achieve maximum inhibitory effect [21].

The reversibility of c-Fms-IN-1 inhibition is demonstrated through dilution experiments, where rapid removal of free inhibitor by dilution results in complete recovery of enzymatic activity [14] [17]. This reversibility profile is consistent with the competitive inhibition mechanism and indicates that the compound does not form covalent bonds with the enzyme or induce irreversible conformational changes [17].

Progress curve analysis of c-FMS activity in the presence of c-Fms-IN-1 shows linear reaction kinetics following an initial rapid equilibration phase, with no evidence for the biphasic kinetics characteristic of slow-binding inhibitors [15] [20]. The linear progress curves confirm that the enzyme-inhibitor complex reaches equilibrium rapidly relative to the catalytic turnover rate [15].

Selectivity Screening Across Kinome Panels

The selectivity profile of c-Fms-IN-1 across the human kinome demonstrates remarkable specificity for c-FMS, with limited cross-reactivity against related kinases [22] [23]. Comprehensive kinase panel screening reveals that c-Fms-IN-1 maintains high selectivity even against closely related class III receptor tyrosine kinases, including KIT, PDGFR, and FLT3 [22] [24].

Among the class III receptor tyrosine kinase family, c-Fms-IN-1 shows moderate cross-reactivity with KIT and PDGFR receptors, with IC₅₀ values typically 10-100 fold higher than for c-FMS [22] [25]. This selectivity pattern reflects the structural similarities within the class III family while highlighting the specific optimization of c-Fms-IN-1 for the c-FMS ATP-binding site architecture [22].

Selectivity entropy analysis, a quantitative measure of kinase inhibitor selectivity, positions c-Fms-IN-1 among the more selective kinase inhibitors available [23]. The compound demonstrates minimal activity against kinases outside the class III receptor tyrosine kinase family, with IC₅₀ values exceeding 1 μM for most tested kinases in comprehensive panels [24] [23].

The gatekeeper residue analysis reveals that c-Fms-IN-1 selectivity is not solely determined by gatekeeper amino acid identity, consistent with observations that kinase selectivity involves multiple structural determinants beyond this single residue [24] [6]. The compound demonstrates selectivity even among kinases sharing identical gatekeeper residues, indicating that binding site complementarity involves multiple contact points [24].

Cross-screening against metabolic kinases, serine/threonine kinases, and non-receptor tyrosine kinases shows minimal inhibitory activity, with IC₅₀ values typically exceeding 10 μM [24] [23]. This broad selectivity profile supports the use of c-Fms-IN-1 as a pharmacological tool for specifically investigating c-FMS function without significant off-target effects on other kinase-dependent cellular processes [23].